N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxyethyl bromide: Reacting 3,5-dimethylphenol with ethylene dibromide in the presence of a base like sodium hydroxide.
Synthesis of 2,4-dimethoxybenzenesulfonyl chloride: This can be prepared by sulfonation of 2,4-dimethoxybenzene using chlorosulfonic acid.
Final coupling reaction: The final step involves the reaction of 3,5-dimethylphenoxyethyl bromide with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and benzenesulfonamide moieties.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamides.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethylphenoxy)ethyl)-benzenesulfonamide: Lacks the methoxy groups on the benzene ring.
N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide: Contains only one methoxy group on the benzene ring.
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethylbenzenesulfonamide: Contains methyl groups instead of methoxy groups on the benzene ring.
Uniqueness
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-13-9-14(2)11-16(10-13)24-8-7-19-25(20,21)18-6-5-15(22-3)12-17(18)23-4/h5-6,9-12,19H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHGJMNFOYRRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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